N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide
Description
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide is a complex organic compound with a unique structure that includes a benzyl group, a benzazepine ring, and a sulfanyl group
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O2S/c1-22(13-15-7-3-2-4-8-15)19(23)14-25-18-12-11-16-9-5-6-10-17(16)21-20(18)24/h2-10,18H,11-14H2,1H3,(H,21,24) |
InChI Key |
ZCUXORLGLGLYHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfanyl Group: This step involves the addition of a sulfanyl group to the benzazepine ring, often using thiol reagents under controlled conditions.
Benzylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzazepine ring or other functional groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or methyl positions.
Scientific Research Applications
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the benzazepine ring and the sulfanyl group provides unique chemical properties that can be exploited in various research and industrial contexts.
Biological Activity
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including its synthesis, pharmacological effects, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzazepine core, which is known for its diverse biological activities. The synthesis of N-benzyl derivatives typically involves the reaction of benzylamine with various acetamido precursors, followed by functionalization at specific positions to enhance biological activity.
2. Anticonvulsant Activity
One of the most significant areas of research regarding this compound is its anticonvulsant properties. Studies have shown that derivatives of N-benzyl-2-acetamidoacetamides exhibit potent anticonvulsant activity. The placement of heteroatoms in the structure has been identified as crucial for maximizing this activity.
Key Findings:
- Potency: The compound's derivatives demonstrated effective anticonvulsant activity with ED50 values comparable to established medications such as phenytoin. For instance, one derivative showed an ED50 of 4.5 mg/kg in mice .
- Stereochemistry: The (R)-stereoisomer exhibited significantly higher potency than its (S)-counterpart, which underscores the importance of stereochemistry in pharmacological efficacy .
3. Antimicrobial Properties
In addition to its neuropharmacological effects, this compound has shown promising antimicrobial activities.
Research Insights:
- Antibacterial and Antifungal Activity: Various derivatives have been tested against bacterial strains such as Bacillus subtilis and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential as novel antimicrobial agents .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 20a | Antibacterial | 12.5 |
| 20c | Antibacterial | 50 |
4. Case Studies and Experimental Data
Several studies have focused on the biological evaluation of N-benzyl derivatives:
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant effects of various N-benzyl derivatives, it was found that compounds with specific substitutions at the C(3) position exhibited enhanced efficacy in seizure models .
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial potential of synthesized benzazepine derivatives. The results indicated that certain compounds displayed significant activity against resistant bacterial strains, suggesting their utility in developing new antibiotics .
5. Conclusion
The biological activity of this compound highlights its potential as a therapeutic agent in both neuropharmacology and infectious disease management. Ongoing research into its structure–activity relationships will be crucial for optimizing its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
